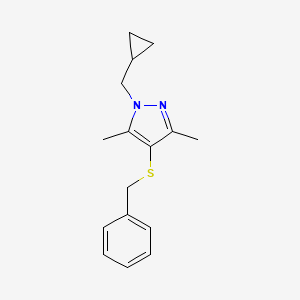
4-(苄基硫基)-1-(环丙基甲基)-3,5-二甲基-1H-吡唑
描述
4-(benzylsulfanyl)-1-(cyclopropylmethyl)-3,5-dimethyl-1H-pyrazole is an organic compound that features a pyrazole ring substituted with benzylsulfanyl, cyclopropylmethyl, and dimethyl groups
科学研究应用
4-(benzylsulfanyl)-1-(cyclopropylmethyl)-3,5-dimethyl-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(benzylsulfanyl)-1-(cyclopropylmethyl)-3,5-dimethyl-1H-pyrazole typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of strong bases and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability and cost-effectiveness. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency and yield .
化学反应分析
Types of Reactions
4-(benzylsulfanyl)-1-(cyclopropylmethyl)-3,5-dimethyl-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under hydrogenation conditions to modify the pyrazole ring or other substituents.
Substitution: The benzylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like alkoxides or amines in polar aprotic solvents.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced pyrazole derivatives, and various substituted pyrazoles .
作用机制
The mechanism of action of 4-(benzylsulfanyl)-1-(cyclopropylmethyl)-3,5-dimethyl-1H-pyrazole involves its interaction with specific molecular targets. The benzylsulfanyl group can interact with enzymes or receptors, modulating their activity. The cyclopropylmethyl and dimethyl groups contribute to the compound’s overall stability and bioavailability .
相似化合物的比较
Similar Compounds
Benzofuran derivatives: Known for their biological activities and structural similarities.
Cyclopropylmethyldiphosphates: Used in similar synthetic applications and possess comparable reactivity
Uniqueness
4-(benzylsulfanyl)-1-(cyclopropylmethyl)-3,5-dimethyl-1H-pyrazole stands out due to its unique combination of substituents, which confer specific chemical and biological properties not commonly found in other compounds .
生物活性
The compound 4-(benzylsulfanyl)-1-(cyclopropylmethyl)-3,5-dimethyl-1H-pyrazole is a member of the pyrazole family, which has garnered attention due to its diverse biological activities. Pyrazole derivatives are known for their potential therapeutic applications, including anti-inflammatory, antifungal, and antitubercular effects. This article delves into the biological activity of this specific compound, summarizing research findings, case studies, and relevant data.
Structure and Composition
- IUPAC Name : 4-(benzylthio)-1-(cyclopropylmethyl)-3,5-dimethyl-1H-pyrazole
- Molecular Formula : CHNS
- CAS Number : 1803598-31-3
Physical Properties
| Property | Value |
|---|---|
| Purity | 95% |
| Molecular Weight | 284.40 g/mol |
| Appearance | Solid |
Antifungal Activity
Recent studies have highlighted the antifungal potential of pyrazole derivatives. The compound was tested against various fungal strains, showing significant inhibitory effects. For instance, a study indicated that pyrazole derivatives exhibited good antifungal activity against Candida albicans and Aspergillus niger .
Antitubercular Activity
The compound also demonstrated promising activity against Mycobacterium tuberculosis strains. A related study reported that certain pyrazole derivatives could inhibit the growth of this pathogen effectively, suggesting that modifications in the pyrazole structure can enhance antitubercular properties .
Anti-inflammatory Effects
The anti-inflammatory properties of pyrazoles are well-documented. Compounds similar to 4-(benzylsulfanyl)-1-(cyclopropylmethyl)-3,5-dimethyl-1H-pyrazole have shown the ability to reduce inflammation in various models. These effects are often attributed to the inhibition of cyclooxygenase enzymes (COX), which play a critical role in inflammatory processes .
Study 1: Synthesis and Evaluation
In a comprehensive study published in PubMed, researchers synthesized several pyrazole derivatives, including the compound . The biological evaluation revealed that it exhibited a moderate to high degree of antifungal activity compared to standard antifungal agents .
Study 2: Structure-Activity Relationship (SAR)
Another study focused on the structure-activity relationship of various pyrazoles. It was found that modifications at the benzylthio group significantly influenced biological activity, with certain substitutions leading to enhanced efficacy against both fungal and bacterial strains .
属性
IUPAC Name |
4-benzylsulfanyl-1-(cyclopropylmethyl)-3,5-dimethylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2S/c1-12-16(19-11-15-6-4-3-5-7-15)13(2)18(17-12)10-14-8-9-14/h3-7,14H,8-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEZYAQWDCVKQRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2CC2)C)SCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















